Tubulin inhibitor 34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N4O3S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

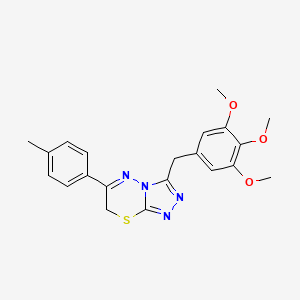

6-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

InChI |

InChI=1S/C21H22N4O3S/c1-13-5-7-15(8-6-13)16-12-29-21-23-22-19(25(21)24-16)11-14-9-17(26-2)20(28-4)18(10-14)27-3/h5-10H,11-12H2,1-4H3 |

InChI Key |

GRJMYRCBPMDPTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Tubulin Inhibitors: A Technical Guide

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their critical function in mitosis makes them a prime target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the discovery and synthesis of novel tubulin inhibitors, focusing on recent advancements, key experimental protocols, and the underlying molecular mechanisms.

The Landscape of Tubulin Inhibitors: Binding Sites and Mechanisms

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer. The three primary binding sites are the colchicine, vinca alkaloid, and taxane sites. A newly identified fourth site, the maytansine site, has also been characterized.[1]

-

Colchicine Site: Inhibitors targeting this site, located at the interface between α- and β-tubulin, prevent tubulin polymerization.[2] Colchicine itself has limited clinical use due to its toxicity, but the site is a major focus for the development of new, less toxic inhibitors with improved pharmacological profiles.[3][4][5]

-

Vinca Alkaloid Site: These agents also inhibit tubulin polymerization by binding to a site on β-tubulin, leading to the destabilization of microtubules.[6]

-

Taxane Site: Unlike colchicine and vinca alkaloid site binders, taxanes bind to β-tubulin within the microtubule, stabilizing it and preventing depolymerization. This disruption of microtubule dynamics is also cytotoxic.[7]

-

Maytansine Site: This site, also on β-tubulin, is distinct from the vinca domain and its binding inhibits microtubule assembly.[1]

The disruption of microtubule dynamics by any of these classes of inhibitors activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest ultimately triggers the intrinsic apoptotic pathway.

The Discovery of Novel Tubulin Inhibitors: A Multi-faceted Approach

The discovery of new tubulin inhibitors is a multi-step process that integrates computational methods with in vitro and in vivo experimental validation.

In Silico Discovery

Computational approaches play a crucial role in the initial stages of drug discovery by identifying promising lead compounds from large chemical libraries.

-

Virtual Screening and Pharmacophore Modeling: These techniques are used to screen databases for molecules with structural features predicted to bind to a specific site on tubulin.

-

Molecular Docking: This method predicts the binding affinity and orientation of a candidate molecule at the target binding site, providing insights into potential interactions.

In Vitro Evaluation

Promising candidates from in silico screening are then synthesized and subjected to a battery of in vitro assays to determine their biological activity.

-

Chemical Synthesis: The synthesis of novel tubulin inhibitors often involves multi-step organic chemistry reactions to create derivatives of known active scaffolds or entirely new chemical entities.

-

Tubulin Polymerization Assay: This is a primary functional assay to confirm that a compound directly affects tubulin polymerization.

-

Cell Viability Assays: These assays, such as the MTT assay, are used to determine the cytotoxic effects of the compounds on various cancer cell lines.

-

Microtubule Immunofluorescence: This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

-

Apoptosis Assays: These assays confirm that the observed cytotoxicity is due to the induction of programmed cell death.

Synthesis of Novel Tubulin Inhibitors

The synthesis of novel tubulin inhibitors is a key area of research, with a focus on creating molecules with improved potency, reduced toxicity, and the ability to overcome drug resistance.

Synthesis of a Chalcone-Based Inhibitor

Chalcones are a class of compounds that have shown significant promise as colchicine site inhibitors.[8][9] The synthesis of a thiazole-privileged chalcone can be achieved through a modified Claisen-Schmidt condensation.[10]

Reaction Scheme:

Example Synthesis:

A mixture of an appropriate aromatic aldehyde and a substituted acetophenone is refluxed in glacial acetic acid with a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed, and recrystallized to yield the final chalcone product.

Synthesis of a Quinoline-Based Inhibitor

Quinoline derivatives are another important class of colchicine site inhibitors.[11] Their synthesis often involves the construction of the quinoline ring system followed by functionalization.

Example Synthesis:

A common route to quinoline-chalcone derivatives involves the Claisen-Schmidt condensation of a substituted aminoacetophenone with a quinoline carboxaldehyde in the presence of a base like sodium hydroxide in ethanol. The resulting chalcone can be further modified.

Synthesis of an Indole-Based Inhibitor

Indole-containing compounds have been extensively investigated as tubulin inhibitors, with many derivatives targeting the colchicine binding site.[1][12][13]

Example Synthesis:

The synthesis of indole/1,2,4-triazole hybrids can be achieved by first reacting indole with phosphorus oxychloride and dimethylformamide in a Vielsmeier-Haack reaction to produce 3-formylindole. This intermediate can then be reacted with a substituted phenacyl bromide and triethylamine in acetonitrile to form the triazole ring.[2]

Quantitative Data on Novel Tubulin Inhibitors

The efficacy of novel tubulin inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in both tubulin polymerization assays and cell viability assays against a panel of cancer cell lines.

IC50 Values for Novel Colchicine Site Inhibitors

| Compound Class | Compound Example | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Citation |

| Chalcone | Thiazole-based Chalcone (2e) | 7.78 | Ovar-3 | 1.55 | [8] |

| Phenstatin-Chalcone (3e) | 0.6 | MCF-7 | 0.5 | [14] | |

| Quinoline | Quinoline-Indole (St. 43) | 2.09 | HepG2 | <0.01 | [4] |

| 5-Amino-6-methoxy-2-aroylquinoline (87) | 1.6 | KB-vin10 | 0.0002-0.0004 | [15] | |

| Indole | Indole/1,2,4-Triazole Hybrid (7i) | 3.03 | MDA-MB-231 | - | [2][16] |

| Sulfur-spaced TMP derivative (1k) | 0.58 | MCF-7 | 0.0045 | [12] | |

| Pyrrole | Pyrrole-based Carboxamide (CA-84) | - | MDA-MB-231 | ~50 | [17] |

IC50 Values for Novel Taxane and Vinca Alkaloid Site Inhibitors

| Compound Class | Compound Example | Cancer Cell Line | Antiproliferative GI50/IC50 | Citation |

| Taxane Analog | Quinoline-Docetaxel (6c) | MCF-7-MDR | 8.8 nM (IC50) | [18] |

| 2-Bromoacyl Taxane (12 carbons) | MCF-7 | 3 nM (GI50) | [7] | |

| Vinca Alkaloid Analog | Vindoline-Nortestosterone Hybrid (18) | Various | More potent than Vinblastine | [19] |

| Vinflunine | Various | - | [6] |

Apoptotic Signaling Pathways Induced by Tubulin Inhibitors

The prolonged mitotic arrest caused by tubulin inhibitors triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This pathway involves the activation of the Bcl-2 family of proteins and caspases.

Key events in this pathway include:

-

Phosphorylation and Inactivation of Anti-apoptotic Bcl-2 Proteins: Microtubule disruption leads to the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which inactivates them.[20][21][22]

-

Activation of Pro-apoptotic Bcl-2 Proteins: The inactivation of anti-apoptotic proteins allows for the activation and oligomerization of pro-apoptotic proteins Bax and Bak on the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Oligomerized Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[23] Caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, resulting in the characteristic morphological changes of apoptosis.[24][25][26]

Detailed Experimental Protocols

Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin in vitro by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[27][28][29][30]

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Fluorescent reporter dye (e.g., DAPI)

-

Glycerol (for promoting polymerization)

-

Test compound and vehicle control (e.g., DMSO)

-

Positive control (e.g., paclitaxel) and negative control (e.g., vinblastine)

-

Black, 96-well, half-area microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of approximately 10 mg/mL. Immediately before use, dilute to the desired working concentration (e.g., 3 mg/mL) in ice-cold Tubulin Polymerization Buffer (General Tubulin Buffer supplemented with GTP, fluorescent reporter, and glycerol).

-

Prepare serial dilutions of the test compound, positive control, and negative control in Tubulin Polymerization Buffer.

-

-

Assay Setup:

-

Add the appropriate volume of the compound dilutions (or vehicle) to the wells of the pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the effect of the test compound on the nucleation, growth, and steady-state phases of polymerization.

-

Calculate the IC50 value for inhibition of tubulin polymerization by performing a dose-response analysis.

-

MTT Cell Viability Assay for IC50 Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[3][31][32][33]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplate

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly on an orbital shaker for about 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the microtubule network in cells treated with tubulin inhibitors, revealing changes in microtubule organization.[34][35][36][37]

Materials:

-

Cells grown on glass coverslips

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with the desired concentrations of the test compound for the appropriate duration.

-

-

Fixation:

-

Carefully wash the coverslips with PBS.

-

Fix the cells by incubating with the fixative (e.g., ice-cold methanol for 5-10 minutes at -20°C or 4% paraformaldehyde for 15 minutes at room temperature).

-

-

Permeabilization (if using paraformaldehyde fixation):

-

Wash the coverslips with PBS.

-

Incubate with permeabilization buffer for 10-15 minutes at room temperature.

-

-

Blocking:

-

Wash the coverslips with PBS.

-

Incubate with blocking buffer for at least 30 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the coverslips with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the coverslips three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the coverslips with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the microtubule network using a fluorescence microscope with the appropriate filter sets.

-

Conclusion

The discovery and synthesis of novel tubulin inhibitors remain a vibrant and critical area of anticancer drug development. The integration of computational methods with robust in vitro and in vivo screening has accelerated the identification of potent new chemical entities. A thorough understanding of the underlying mechanisms of action, particularly the induction of apoptosis, is crucial for the rational design of next-generation tubulin inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field, facilitating the continued exploration and development of this important class of therapeutic agents.

References

- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolyzable hydrophobic taxanes: synthesis and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. QSAR-driven Design, Synthesis and Discovery of Potent Chalcone Derivatives with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of phenstatin/isocombretastatin–chalcone conjugates as potent tubulin polymerization inhibitors and mitochondrial apoptotic inducers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Identification of the Major Phosphorylation Site in Bcl-xL Induced by Microtubule Inhibitors and Analysis of Its Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. maxanim.com [maxanim.com]

- 28. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 31. texaschildrens.org [texaschildrens.org]

- 32. MTT assay protocol | Abcam [abcam.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Nanoscale characterization of drug-induced microtubule filament dysfunction using super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 36. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure-Activity Relationship of Compound 34, a Triazolopyrimidinyl-Based Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of compound 34, a novel and potent tubulin inhibitor based on a[1][2][3]triazolo[1,5-c]pyrimidine scaffold. This document details its chemical structure, biological activity, the influence of structural modifications on its efficacy, and the experimental methodologies employed in its characterization. Furthermore, it elucidates the compound's mechanism of action, including the signaling pathways it modulates.

Introduction

Compound 34 has emerged as a significant lead compound in the pursuit of novel anticancer agents that target the microtubule network. It is a triazolopyrimidinyl derivative distinguished by a 4-fluoro-3-indolyl substituent at the C4 position of its core structure.[1][2] This compound exhibits potent antiproliferative activity against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of dual cell death pathways: apoptosis and ferroptosis.[1][2]

Chemical Structure

The chemical structure of compound 34 is provided below:

Compound 34: 4-(4-fluoro-1H-indol-3-yl)-[1][2][3]triazolo[1,5-c]pyrimidine

Figure 1. Chemical Structure of Compound 34.

Quantitative Biological Activity

The biological activity of compound 34 and its analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative data.

Antiproliferative Activity

Compound 34 demonstrates potent cytotoxic effects across a panel of human cancer cell lines, with IC50 values in the nanomolar range.[1][2]

| Cell Line | Cancer Type | IC50 (nM)[1][2] |

| A549 | Lung Carcinoma | 5 |

| HT-29 | Colorectal Adenocarcinoma | 3 |

| H460 | Large Cell Lung Cancer | 8 |

| A375 | Malignant Melanoma | 10 |

| MDA-MB-231 | Breast Adenocarcinoma | 15 |

Tubulin Polymerization Inhibition

Compound 34 effectively inhibits the polymerization of tubulin, a key mechanism contributing to its anticancer activity.

| Compound | IC50 (µM) |

| Compound 34 | ~2.5 |

| Colchicine (Reference) | ~5 |

Structure-Activity Relationship (SAR)

The SAR studies of the triazolopyrimidinyl series of compounds have revealed several key structural features that are crucial for their tubulin inhibitory and antiproliferative activities.

-

The[1][2][3]triazolo[1,5-c]pyrimidine Core: This heterocyclic system serves as a rigid scaffold, correctly orienting the substituent groups for optimal interaction with the tubulin protein.

-

The 4-Indolyl Moiety: The indole ring at the C4 position is essential for activity. Modifications to this group significantly impact potency.

-

Substitution on the Indole Ring: The presence of a fluorine atom at the 4-position of the indole ring, as seen in compound 34, enhances antiproliferative activity. Other substitutions at this position are being explored to further optimize the compound's properties.

-

-

Substituents at Other Positions: The exploration of different substituents on the triazolopyrimidine core is an active area of research to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of compound 34.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, H460, A375, MDA-MB-231)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treat the cells with various concentrations of compound 34 (typically ranging from 0.1 nM to 10 µM) for 48-72 hours. A vehicle control (DMSO) is run in parallel.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[4][5][6]

In Vitro Tubulin Polymerization Assay

This assay measures the direct inhibitory effect of the compound on tubulin assembly.

Materials:

-

Purified bovine or porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Compound 34 dissolved in DMSO

-

96-well half-area plates

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin (final concentration of 3-5 mg/mL) in G-PEM buffer.

-

Add various concentrations of compound 34 (typically ranging from 0.1 µM to 50 µM) or vehicle control (DMSO) to the reaction mixture.

-

Incubate the plate at 37°C to initiate tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes using a spectrophotometer.[7][8][9][10]

-

The IC50 value for tubulin polymerization inhibition is determined by plotting the extent of polymerization against the compound concentration.

Mechanism of Action and Signaling Pathways

Compound 34 exerts its anticancer effects through a dual mechanism involving the induction of both apoptosis and ferroptosis, triggered by the inhibition of tubulin polymerization.

Experimental Workflow for Elucidating the Mechanism of Action

Figure 2. Experimental workflow for characterizing Compound 34.

Signaling Pathway of Compound 34-Induced Cell Death

The inhibition of tubulin polymerization by compound 34 initiates a cascade of events leading to both apoptotic and ferroptotic cell death. A key mediator in this process is the disruption of intracellular calcium homeostasis and the activation of calmodulin signaling.[1][2]

Figure 3. Signaling pathway of Compound 34.

The disruption of the microtubule network leads to an increase in intracellular calcium levels, which in turn activates calmodulin.[11][12][13][14] Activated calmodulin contributes to the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2] Concurrently, calmodulin activation also leads to an increase in intracellular ferrous iron (Fe2+), which promotes lipid peroxidation, a hallmark of ferroptosis.[1][2][15] This dual induction of apoptosis and ferroptosis represents a promising strategy to overcome cancer cell resistance to therapies that rely on a single cell death mechanism.

Conclusion

Compound 34 is a highly potent tubulin polymerization inhibitor with a novel triazolopyrimidinyl scaffold. Its robust antiproliferative activity is attributed to its ability to induce both apoptosis and ferroptosis, mediated by the disruption of microtubule dynamics and the subsequent activation of calcium/calmodulin signaling. The detailed structure-activity relationships and methodologies presented in this guide provide a solid foundation for the further development of this promising class of anticancer agents. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of compound 34 and its analogs to advance them toward clinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives: Design, Synthesis, and Biological Evaluation for Their Anticancer Efficacy via Calcium/Calmodulin Signaling and Mitochondrial Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchhub.com [researchhub.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calmodulin protects cells from death under normal growth conditions and mitogenic starvation but plays a mediating role in cell death upon B-cell receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of calmodulin in the regulation of calcium signalling proteins in health and disease -ORCA [orca.cardiff.ac.uk]

- 14. iris.unina.it [iris.unina.it]

- 15. mdpi.com [mdpi.com]

Physicochemical Properties of a Colchicine-Binding Site Tubulin Inhibitor: A Technical Guide

Disclaimer: The compound "Tubulin inhibitor 34" does not correspond to a specific, publicly documented tubulin inhibitor. This guide will therefore focus on a well-characterized and representative tubulin inhibitor, Combretastatin A-4 (CA-4) , which binds to the colchicine site of β-tubulin and serves as a pertinent example for researchers, scientists, and drug development professionals.

Introduction

Combretastatin A-4 (CA-4) is a natural stilbenoid phenol isolated from the bark of the South African bushwillow tree, Combretum caffrum. It is a potent inhibitor of tubulin polymerization, a critical process for microtubule formation and dynamics.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule function, CA-4 exhibits significant anti-proliferative and anti-cancer activities. This technical guide provides an in-depth overview of the physicochemical properties of Combretastatin A-4, its mechanism of action, and detailed experimental protocols for its evaluation.

Physicochemical Properties of Combretastatin A-4

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The key physicochemical parameters for Combretastatin A-4 are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₅ | [2] |

| Molecular Weight | 316.35 g/mol | [2] |

| Melting Point | 116-118 °C | Wikipedia |

| Solubility | - Insoluble in water- Soluble in DMSO (>10 mg/mL)- Soluble in Ethanol (~34 mg/mL)- Soluble in Methanol | [2] |

| logP (calculated) | 3.3 | PubChem |

| pKa (predicted) | 9.9 (phenolic hydroxyl) | Chemicalize |

Mechanism of Action

Combretastatin A-4 exerts its biological effects by binding to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway

The primary mechanism of action of Combretastatin A-4 is the direct inhibition of tubulin polymerization. This leads to a disruption of the microtubule network, which in turn activates the spindle assembly checkpoint, causing a mitotic arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Additionally, CA-4 has been shown to have anti-angiogenic effects by disrupting the vasculature of tumors, partly through the interference with VE-cadherin signaling in endothelial cells.

Caption: Mechanism of action of Combretastatin A-4.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of tubulin inhibitors like Combretastatin A-4.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Test compound (Combretastatin A-4) dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

96-well microplate, clear bottom

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, prepare the reaction mixtures in a 96-well plate. For each well, add:

-

General Tubulin Buffer

-

GTP solution (to a final concentration of 1 mM)

-

Test compound at various concentrations (final DMSO concentration should be <1%)

-

Purified tubulin (to a final concentration of 3 mg/mL)

-

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin.

-

Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Combretastatin A-4) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for in vitro evaluation of tubulin inhibitors.

Conclusion

Combretastatin A-4 is a potent, naturally derived tubulin inhibitor with significant anti-cancer properties. Its well-defined physicochemical characteristics and mechanism of action make it a valuable tool for cancer research and a lead compound for the development of new anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the evaluation of CA-4 and other novel tubulin inhibitors. Further research into optimizing its solubility and bioavailability continues to be an active area of drug development.

References

- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combretastatin A4 | C18H20O5 | CID 5351344 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rise of Thiophene-Based Tubulin Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led researchers to explore a diverse chemical landscape. Among the most promising scaffolds, the thiophene ring has emerged as a critical component in the design of potent tubulin inhibitors. These agents disrupt microtubule dynamics, a fundamental process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the anticancer activity of novel thiophene-based tubulin inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Microtubule Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1] Their constant polymerization and depolymerization are critical for the formation of the mitotic spindle during cell division.[1] Thiophene-based inhibitors, much like other tubulin-targeting agents such as colchicine and vinca alkaloids, exert their anticancer effects by interfering with this dynamic process.[1][2] Many of these novel compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1][2][3] This disruption leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[1][4][5]

Quantitative Analysis of Anticancer Activity

The efficacy of novel thiophene-based tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit a specific biological process, such as cell proliferation or tubulin polymerization, by 50%. A lower IC50 value indicates a more potent compound. The following tables summarize the in vitro activity of several classes of recently developed thiophene-based tubulin inhibitors against various cancer cell lines and their direct effect on tubulin polymerization.

Table 1: Antiproliferative Activity (IC50, µM) of Thiophene-Based Tubulin Inhibitors in Cancer Cell Lines

| Compound Class | Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | SGC-7901 (Gastric) | HT-29 (Colon) | K562 (Leukemia) | HL-60 (Leukemia) | Additional Cell Lines (IC50 in µM) | Reference |

| Thiophene[3,2-d]pyrimidine | DPP-21 | - | - | - | - | - | - | - | Average IC50 of ~0.0062 µM across six cancer cell lines | [3] |

| Diarylpyridine | 10t | 0.19-0.33 | 0.19-0.33 | - | 0.19-0.33 | - | - | - | - | [6] |

| Thiazole-Naphthalene | 5b | - | 0.48 | 0.97 | - | - | - | - | - | [7] |

| 2-Amino-3-aroyl-thiophene | Various | <0.001 (HeLa) | <0.001 (MCF-7) | - | - | <0.001 (HT-29) | - | <0.001 (HL-40) | - | [8] |

| Tetrahydrobenzo[b]thiophene | BU17 | - | - | Potent | - | - | - | - | CT26 (Colorectal) - Potent | [5] |

| 5-Arylalkynyl-2-benzoyl thiophene | PST-3 | - | >15 | - | - | - | - | - | BT549, MDA-MB-468, Hs578T, MDA-MB-231 (TNBC) - Lower IC50 than non-TNBC | [1] |

| Thiophene Derivative | 1312 | - | - | - | 0.34 | - | - | - | EC9706 (Esophageal), HT-29 (Colon) - Active | [9] |

| Thiazole-based Chalcone | 2e | - | - | - | - | - | - | - | Ovar-3 (Ovarian) - 1.55, MDA-MB-468 (Breast) - 2.95 | [10] |

| Pyrimidine-based | K10 | - | - | - | - | - | - | - | HepG2 (Liver) - 0.07-0.80 | [11] |

| Benzenesulfonamide | BA-3b | 0.007-0.036 | 0.007-0.036 | 0.007-0.036 | - | 0.007-0.036 | 0.007-0.036 | 0.007-0.036 | Active against 3 drug-resistant cell lines | [12] |

Note: "-" indicates data not available in the cited sources. "Potent" or "Active" indicates significant activity was reported without specific IC50 values in the abstract.

Table 2: Tubulin Polymerization Inhibition (IC50, µM)

| Compound Class | Compound | Tubulin Polymerization IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |

| Thiophene[3,2-d]pyrimidine | DPP-21 | 2.4 | Colchicine | - | [3] |

| Thiazole-Naphthalene | 5b | 3.3 | Colchicine | 9.1 | [7] |

| 2-Amino-3-aroyl-thiophene | St. 34 | 0.88 | - | - | [8] |

| 2-Amino-3-aroyl-thiophene | St. 35 | 0.70 | - | - | [8] |

| Thiazole-based Chalcone | 2e | 7.78 | Combretastatin-A4 | 4.93 | [10] |

| Thiazol-5(4H)-ones | 4f | 0.00933 | Colchicine | 0.01065 | [13] |

| Thiazol-5(4H)-ones | 5a | 0.00952 | Colchicine | 0.01065 | [13] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols: A Methodological Overview

The evaluation of novel thiophene-based tubulin inhibitors involves a standardized series of in vitro assays to determine their biological activity and elucidate their mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the thiophene derivative for a specified period (e.g., 48 or 72 hours).

-

After incubation, the treatment medium is removed, and a solution of MTT is added to each well.

-

The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

-

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin monomers polymerize into microtubules. Inhibitors of polymerization will prevent or reduce this increase.

-

Protocol:

-

Purified tubulin is suspended in a polymerization buffer.

-

The thiophene compound or a control vehicle is added to the tubulin solution.

-

The mixture is incubated at 37°C to induce polymerization.

-

The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

-

The IC50 for tubulin polymerization is determined by comparing the extent of polymerization in the presence of different concentrations of the compound to the control.[1]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase.

-

Protocol:

-

Cancer cells are treated with the thiophene compound for a set time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.[6]

-

The fixed cells are then treated with RNase to remove RNA and stained with PI.[6]

-

The DNA content of thousands of individual cells is analyzed using a flow cytometer.

-

The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. A significant increase in the G2/M population indicates cell cycle arrest at this phase.[6]

-

Apoptosis Assays

These assays confirm that the observed cell death occurs through apoptosis. Common methods include Annexin V/PI staining and analysis of caspase activation.

-

Principle (Annexin V/PI): In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.

-

Protocol (Annexin V/PI):

-

Cells are treated with the thiophene inhibitor.

-

The cells are collected and resuspended in a binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The results allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Visualizing the Impact: Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key mechanisms and workflows discussed.

Caption: Mechanism of action for thiophene-based tubulin inhibitors.

Caption: Workflow for evaluating novel thiophene-based tubulin inhibitors.

Caption: Conceptual diagram of structure-activity relationships.

Conclusion and Future Directions

Thiophene and its derivatives represent a versatile and highly promising scaffold in the development of novel anticancer agents that target tubulin.[14][15][16] The compounds discussed in this guide demonstrate potent antiproliferative activity across a range of cancer cell lines, often in the nanomolar to low micromolar range.[3][6][7] The primary mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][5][6]

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The exploration of different substitution patterns on the thiophene ring will continue to be crucial for improving potency and selectivity.[16] Furthermore, combination therapies, such as pairing these novel tubulin inhibitors with other anticancer drugs like immunotherapy agents, may offer synergistic effects and provide new avenues for treating resistant cancers.[3] The continued development of thiophene-based tubulin inhibitors holds significant promise for expanding the arsenal of effective cancer chemotherapeutics.

References

- 1. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel class of tubulin inhibitors with promising anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]

- 11. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 14. benthamscience.com [benthamscience.com]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aryl-4-Benzoyl-Imidazoles: A Technical Guide to their Function as Tubulin Targeting Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aryl-4-benzoyl-imidazoles (ABIs) as a promising class of tubulin targeting agents for cancer therapy. This document details their mechanism of action, synthesis, structure-activity relationships, and summarizes key in vitro and in vivo data. Detailed experimental protocols for the evaluation of these compounds are also provided.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their critical role in cell division makes them a key target for the development of anticancer drugs. 2-Aryl-4-benzoyl-imidazoles (ABIs) are a novel class of synthetic small molecules that have demonstrated potent antiproliferative activity by disrupting microtubule dynamics. Notably, these compounds have shown efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage over existing tubulin-targeting agents like taxanes and vinca alkaloids.

Mechanism of Action

ABIs exert their anticancer effects by inhibiting tubulin polymerization. They bind to the colchicine binding site on β-tubulin, which prevents the conformational changes required for the assembly of tubulin heterodimers into microtubules.[1][2][3] This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. Unlike many other tubulin inhibitors, ABIs are poor substrates for the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance.[4] This allows them to maintain their potency in cancer cells that have developed resistance to other chemotherapeutic agents.[1][4]

Synthesis

The general synthetic route to 2-aryl-4-benzoyl-imidazoles involves a multi-step process, which can be adapted to generate a wide variety of analogs for structure-activity relationship (SAR) studies. A common synthetic scheme is outlined below.

References

- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Tubulin Inhibitor VERU-111 (ABI-231)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of VERU-111 (also known as ABI-231), a potent, orally bioavailable tubulin inhibitor. VERU-111 targets the colchicine binding site on the β-tubulin subunit, leading to the disruption of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's mechanism of action and experimental workflows.

Data Presentation

The anti-proliferative activity of VERU-111 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent cytotoxicity, particularly in triple-negative breast cancer and pancreatic cancer models.

Table 1: Anti-proliferative Activity (IC50) of VERU-111 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 - 9.6 | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 8.0 | [5] |

| Panc-1 | Pancreatic Cancer | 11.8 (48h) | [6] |

| AsPC-1 | Pancreatic Cancer | 15.5 (48h) | [6] |

| HPAF-II | Pancreatic Cancer | 25 (48h) | [6] |

| SKOV3 | Ovarian Cancer | Not Specified | [7] |

| OVCAR3 | Ovarian Cancer | Not Specified | [7] |

Table 2: Comparative Anti-proliferative Activity (IC50) in Triple-Negative Breast Cancer Cell Lines

| Compound | MDA-MB-231 IC50 (nM) | MDA-MB-468 IC50 (nM) | Reference |

| VERU-111 | 8.2 - 9.6 | 8.0 | [4][5] |

| Paclitaxel | 3.1 - 4.6 | Not Specified | [4] |

| Colchicine | 9.8 - 17.5 | Not Specified | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments performed to characterize VERU-111 are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of VERU-111 and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.

Protocol:

-

Reaction Setup: In a 96-well plate, combine purified bovine brain tubulin with a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[10]

-

Compound Addition: Add VERU-111 at desired concentrations (e.g., 5 and 10 µM) or a vehicle control (DMSO) to the reaction mixture. Colchicine is typically used as a positive control for inhibition.[10]

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.[10]

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for a set period (e.g., 20-60 minutes) to monitor the extent of tubulin polymerization.[10][11]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with VERU-111 for a specified time (e.g., 24 hours), then harvest the cells by trypsinization.[12]

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Cells can be stored at 4°C.[13]

-

RNAse Treatment: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA.[13]

-

DNA Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension to stain the DNA.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI to determine the DNA content and, consequently, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)

This assay detects the cleavage of key apoptotic proteins to confirm the induction of apoptosis.

Protocol:

-

Protein Extraction: Treat cells with VERU-111, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate 10-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.[16]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved PARP and cleaved caspase-3. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.[16][17]

-

Detection: Detect the protein bands using a chemiluminescence detection system. Use a loading control, such as GAPDH or β-actin, to normalize the results.[16][17]

Mandatory Visualizations

Signaling Pathway of VERU-111

Caption: Mechanism of action of VERU-111.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation.

References

- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. news.cancerconnect.com [news.cancerconnect.com]

- 4. clyte.tech [clyte.tech]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchhub.com [researchhub.com]

- 10. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. corning.com [corning.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

The Cellular Havoc of Microtubule Destabilizing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule destabilizing agents (MDAs) represent a cornerstone of chemotherapy, exerting potent cytotoxic effects by disrupting the fundamental cellular machinery of microtubule dynamics. This guide provides a comprehensive technical overview of the core cellular and molecular consequences of exposing cells to these agents. We delve into the mechanisms of action of prominent MDAs, their impact on cell cycle progression and apoptosis, and the intricate signaling pathways they modulate. Furthermore, this document offers detailed experimental protocols for key assays used to investigate these effects and presents quantitative data to facilitate comparative analysis.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the eukaryotic cytoskeleton. They play pivotal roles in maintaining cell structure, facilitating intracellular transport, and orchestrating chromosome segregation during mitosis.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Microtubule destabilizing agents are a class of compounds that interfere with this delicate equilibrium, primarily by inhibiting tubulin polymerization, leading to a net depolymerization of microtubules.[2] This disruption triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis, making them effective anti-cancer agents.[3] This guide will explore the cellular effects of three major classes of MDAs: Vinca alkaloids, Colchicine and its analogues, and the halichondrin B analogue, Eribulin.

Mechanism of Action

Microtubule destabilizing agents exert their effects by binding to specific sites on tubulin, thereby preventing the formation of stable microtubules.

-

Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to the β-tubulin subunit at a distinct site known as the vinca-binding domain.[4][5] This binding inhibits the addition of tubulin dimers to the growing end of the microtubule, leading to its disassembly.[4] At higher concentrations, vinca alkaloids can induce the formation of paracrystalline aggregates of tubulin.[6]

-

Colchicine: Colchicine also binds to the β-tubulin subunit, but at a different site from the vinca alkaloids.[7] This interaction prevents the conformational change in the tubulin dimer that is necessary for its incorporation into a microtubule, thus inhibiting polymerization.[8]

-

Eribulin: A synthetic analogue of a marine natural product, eribulin has a unique mechanism. It binds to the plus ends of microtubules, suppressing microtubule growth without significantly affecting the shortening phase.[9][10] This leads to a non-productive sequestration of tubulin into aggregates, ultimately disrupting mitotic spindle formation.[11]

Cellular Consequences

The disruption of microtubule dynamics by MDAs triggers a series of profound cellular consequences, primarily impacting cell division and survival.

Cell Cycle Arrest

The most prominent effect of microtubule destabilizing agents is the arrest of the cell cycle in the G2/M phase.[1][12] The mitotic spindle, a complex structure composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By disrupting microtubule formation, MDAs prevent the assembly of a functional mitotic spindle.[12] This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase.[12] The persistent activation of the SAC due to microtubule disruption leads to a prolonged mitotic arrest.[9]

Induction of Apoptosis

Prolonged mitotic arrest induced by microtubule destabilizing agents ultimately leads to programmed cell death, or apoptosis.[3][13] While the precise mechanisms are complex and can be cell-type dependent, several key pathways are implicated:

-

Mitotic Catastrophe: Cells that are unable to satisfy the spindle assembly checkpoint after a prolonged period may undergo mitotic catastrophe, a form of cell death that occurs during mitosis.[14]

-

Bcl-2 Family Regulation: Microtubule disruption can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[10][15] This shifts the balance towards pro-apoptotic members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[16]

It is important to note that apoptosis can also be induced in non-mitotic cells, suggesting that the cytotoxic effects of MDAs are not solely dependent on cell cycle arrest.[1]

Signaling Pathways Modulated by Microtubule Destabilizing Agents

The cellular stress induced by microtubule disruption activates several key signaling pathways that contribute to the ultimate fate of the cell.

c-Jun N-terminal Kinase (JNK) Pathway

A member of the mitogen-activated protein kinase (MAPK) family, the JNK pathway is a critical regulator of stress responses, apoptosis, and inflammation. Numerous studies have demonstrated that various microtubule destabilizing agents, including vinca alkaloids and colchicine, potently activate the JNK signaling cascade.[1] This activation can occur through both Ras-dependent and apoptosis signal-regulating kinase 1 (ASK1)-dependent mechanisms.[1] Activated JNK can then phosphorylate a range of downstream targets, including the transcription factor c-Jun and members of the Bcl-2 family, thereby promoting apoptosis.[10][17]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. edspace.american.edu [edspace.american.edu]

- 12. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.cn [abcam.cn]

Methodological & Application

Application Note: High-Throughput Screening of Tubulin Polymerization Inhibitors

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady state, is tightly regulated.[2] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[1][3] Tubulin inhibitors, which interfere with this process, are broadly classified as either microtubule-stabilizing agents (e.g., paclitaxel) or microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).[3][4] Destabilizing agents act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] This application note provides a detailed protocol for an in vitro tubulin polymerization assay designed for the characterization of small molecule inhibitors, using "Inhibitor 34" as a representative compound. The assay monitors the polymerization of tubulin into microtubules by measuring the change in turbidity over time.

Principle of the Assay

The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340-350 nm.[2][5] In a typical assay, purified tubulin is induced to polymerize by raising the temperature to 37°C in the presence of GTP. The resulting polymerization curve exhibits three distinct phases: a lag phase corresponding to nucleation, a growth phase where microtubules elongate, and a plateau phase representing the steady state.[2][6] The effect of a potential inhibitor is determined by its impact on these phases, such as an increase in the lag phase, a decrease in the polymerization rate, and a lower final polymer mass.[6][7]

Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| >99% Pure Bovine Tubulin | Sigma-Aldrich | CS210579 | -80°C |

| Polymerization Buffer (5X PB) | Sigma-Aldrich | CS210569 | -20°C |

| GTP (200 mM) | Sigma-Aldrich | CS210570 | -20°C |

| Paclitaxel (Positive Control) | Sigma-Aldrich | CS210567 | -20°C |

| Nocodazole (Positive Control) | Sigma-Aldrich | CS210568 | -20°C |

| Inhibitor 34 | In-house/Custom | N/A | -20°C |

| DMSO, Anhydrous | Major Supplier | N/A | Room Temp |

| 96-well half-area, clear bottom plates | Greiner | 655083 | Room Temp |

Experimental Protocol

Reagent Preparation

-

1X Polymerization Buffer with GTP (1X PB-GTP): Prepare fresh on the day of the experiment. For every 1 mL of 1X PB-GTP needed, mix 200 µL of 5X PB, 5 µL of 200 mM GTP, and 795 µL of distilled water. Keep on ice.

-

Tubulin Working Solution: Thaw one vial of tubulin stock solution on ice. Once thawed, dilute with ice-cold 1X PB-GTP to the desired final concentration (e.g., 60 µM). Use within one hour of thawing. It is critical to keep the tubulin on ice to prevent premature polymerization.[2]

-

Inhibitor 34 Stock and Dilutions: Prepare a 10 mM stock solution of Inhibitor 34 in 100% DMSO. Create a serial dilution of Inhibitor 34 in 1X PB-GTP to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 2%.

-

Control Solutions: Prepare working solutions of Paclitaxel (e.g., 70 µM) and Nocodazole (e.g., 70 µM) in 1X PB-GTP from their stock solutions. A vehicle control (e.g., 2% DMSO in 1X PB-GTP) must also be prepared.

Assay Procedure

-

Pre-warm the Spectrophotometer: Set the 96-well plate spectrophotometer to 37°C.

-

Plate Setup: On ice, add the following to the wells of a pre-chilled 96-well plate:

-

Test Wells: 10 µL of Inhibitor 34 dilutions.

-

Positive Control (Inhibitor): 10 µL of Nocodazole solution.

-

Positive Control (Promoter): 10 µL of Paclitaxel solution.

-

Negative (Vehicle) Control: 10 µL of the vehicle control solution.

-

-

Initiate Polymerization: To each well, add 60 µL of the tubulin working solution. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

-

Data Acquisition: Immediately transfer the plate to the pre-warmed spectrophotometer. Measure the absorbance at 350 nm every 30 seconds for 90 minutes. If available, shake the plate between readings.

Data Analysis and Presentation

The raw data (OD350 vs. time) should be plotted to visualize the polymerization curves. From these curves, several key parameters can be extracted to quantify the effect of Inhibitor 34.

Table 1: Quantitative Analysis of Tubulin Polymerization in the Presence of Inhibitor 34

| Compound | Concentration (µM) | Lag Time (min) | Vmax (mOD/min) | Max OD350 | % Inhibition |

| Vehicle Control | - | Value | Value | Value | 0% |

| Nocodazole | 10 | Value | Value | Value | Value |

| Paclitaxel | 10 | Value | Value | Value | N/A |

| Inhibitor 34 | 1 | Value | Value | Value | Value |

| Inhibitor 34 | 5 | Value | Value | Value | Value |

| Inhibitor 34 | 10 | Value | Value | Value | Value |

| Inhibitor 34 | 50 | Value | Value | Value | Value |

-

Lag Time: The time required to initiate polymerization.

-

Vmax: The maximum rate of polymerization, determined from the steepest slope of the curve.

-

Max OD350: The optical density at the plateau, indicating the total amount of polymerized tubulin.

-

% Inhibition: Calculated as: [1 - (Max OD_inhibitor / Max OD_vehicle)] * 100.

The IC50 value, the concentration of Inhibitor 34 that causes 50% inhibition of tubulin polymerization, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Tubulin Polymerization and Inhibition

Microtubules are formed by the polymerization of αβ-tubulin dimers in a GTP-dependent manner. Inhibitors can interfere with this process at various stages.

Caption: Mechanism of tubulin polymerization and its inhibition by Inhibitor 34.

Experimental Workflow

The following diagram outlines the key steps in the tubulin polymerization assay.

References

- 1. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxanim.com [maxanim.com]

- 7. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

Application Note: Cell Cycle Analysis of Cancer Cells Treated with Tubulin Inhibitor 34

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubulin is a critical component of the cellular cytoskeleton, forming microtubules that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] During mitosis, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells.[3] Due to their vital role in cell proliferation, microtubules are a well-validated and highly successful target for cancer chemotherapy.[4][5]

Tubulin inhibitors are a class of anti-cancer agents that disrupt microtubule dynamics.[1] These agents can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine-site binders).[1][3] By interfering with the normal function of the mitotic spindle, these inhibitors activate the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger programmed cell death (apoptosis) or mitotic catastrophe in cancer cells.[3][6][7]